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molecular formula C14H12N4 B8468450 {2-Methyl-4-[(2-methylpyridin-4-yl)ethynyl]-1H-imidazol-1-yl}acetonitrile CAS No. 824431-77-8

{2-Methyl-4-[(2-methylpyridin-4-yl)ethynyl]-1H-imidazol-1-yl}acetonitrile

Cat. No. B8468450
M. Wt: 236.27 g/mol
InChI Key: RIUVSYCWEMTNRU-UHFFFAOYSA-N
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Patent
US07091222B2

Procedure details

The title compound, MS: m/e=237.2 (M+H+), was prepared in accordance with the general method of example 1 from 2-methyl-4-(2-methyl-1H-imidazol-4-ylethynyl)-pyridine and bromoacetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9][C:10]2[N:11]=[C:12]([CH3:15])[NH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1.Br[CH2:17][C:18]#[N:19]>>[CH3:15][C:12]1[N:13]([CH2:17][C:18]#[N:19])[CH:14]=[C:10]([C:9]#[C:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=2)[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC(=C1)C#CC=1N=C(NC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=C(N1)C#CC1=CC(=NC=C1)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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